molecular formula C11H7F4N3O2 B6362437 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole CAS No. 1240569-51-0

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole

Cat. No.: B6362437
CAS No.: 1240569-51-0
M. Wt: 289.19 g/mol
InChI Key: ZQPRVNABNYKEDF-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could include 4-fluoro-2-(trifluoromethyl)benzaldehyde and ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Nitration: The nitro group can be introduced through nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Final Product Formation: The final step involves the coupling of the fluoro-substituted phenyl group with the nitro-substituted pyrazole ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino-substituted pyrazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group and fluoro-substituted phenyl group contribute to its ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the nitro and pyrazole groups.

    2,6-Dichloro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group but has different substituents and lacks the pyrazole ring.

    3-(Trifluoromethyl)pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the fluoro-substituted phenyl and nitro groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4N3O2/c12-8-2-1-7(10(3-8)11(13,14)15)5-17-6-9(4-16-17)18(19)20/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPRVNABNYKEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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